![molecular formula C12H19N3S B6437192 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane CAS No. 2549030-13-7](/img/structure/B6437192.png)
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane
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Overview
Description
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl and a methylsulfanyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methyl-2-(methylsulfanyl)pyrimidine with azepane under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the azepane ring.
1-(pyrimidin-4-yl)pyrazole: Contains a pyrimidine ring but with a different substituent pattern.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with different biological activities.
Uniqueness
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is unique due to the presence of both the azepane and pyrimidine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Biological Activity
The compound 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula: C₁₁H₁₄N₂S
- Molecular Weight: 218.31 g/mol
The compound features a pyrimidine ring substituted with a methylsulfanyl group and an azepane moiety, which may contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in cancer therapy. For instance:
- Mechanism of Action: The compound has shown to induce apoptosis in cancer cell lines through the inhibition of specific pathways involved in cell proliferation. Its structural characteristics allow it to interact effectively with target proteins, enhancing its anticancer activity .
Neuroprotective Effects
The neuroprotective properties of pyrimidine compounds have been explored, particularly concerning neurodegenerative diseases like Alzheimer's:
- Cholinesterase Inhibition: Compounds in this class have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. This suggests that this compound may possess similar effects .
Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induces apoptosis via protein interaction | |
Antiviral | Potential inhibition of HIV replication | |
Neuroprotective | Inhibition of AChE and BuChE |
Case Studies
- Anticancer Study : A study demonstrated that a related pyrimidine compound exhibited significant cytotoxicity in FaDu hypopharyngeal tumor cells, indicating that structural modifications could enhance biological activity .
- Neuroprotective Study : Research on piperidine derivatives revealed that certain modifications led to improved inhibition of cholinesterases, suggesting a pathway for developing neuroprotective agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization requires factorial design experiments to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For pyrimidine derivatives like this compound, orthogonal arrays (e.g., Taguchi methods) can identify critical factors affecting yield and purity. Post-synthesis, techniques like HPLC and NMR should validate structural integrity .
- Example Table :
Variable | Range Tested | Impact on Yield (%) | Optimal Condition |
---|---|---|---|
Reaction Temp. | 60–120°C | +25% at 90°C | 90°C |
Catalyst (mol%) | 1–5% | Peak at 3% | 3% |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Methodological Answer : X-ray crystallography (single-crystal analysis) resolves 3D conformation, while NMR (¹H/¹³C, 2D-COSY/NOESY) confirms regiochemistry and substituent orientation. Computational methods (DFT) complement experimental data by modeling electronic environments .
Q. How can existing theoretical frameworks guide hypothesis formulation for this compound’s biological or chemical behavior?
- Methodological Answer : Link to molecular docking studies (e.g., binding affinity predictions with target enzymes) or Hammett substituent constants to predict reactivity. For example, the methylsulfanyl group’s electron-withdrawing effects can be modeled to anticipate nucleophilic substitution pathways .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer : Conduct meta-analysis of experimental variables:
- Compare assay conditions (e.g., cell lines, incubation times).
- Validate purity via LC-MS to rule out batch-dependent impurities.
- Replicate studies using blinded protocols to minimize bias .
Q. What advanced computational tools (e.g., COMSOL Multiphysics/AI) can model this compound’s interactions in multi-phase systems?
- Methodological Answer : Finite element analysis (COMSOL) simulates diffusion kinetics in membrane separation processes. AI-driven molecular dynamics (e.g., AlphaFold) predicts binding modes with biological targets. Hybrid workflows integrating quantum mechanics/molecular mechanics (QM/MM) refine accuracy .
Q. How can factorial design improve scalability in green synthesis routes for this compound?
- Methodological Answer : Apply response surface methodology (RSM) to optimize solvent-free or catalytic systems. For instance, microwave-assisted synthesis reduces energy input. Metrics like E-factor (waste/product ratio) quantify sustainability .
Q. Data Contradiction and Validation
Q. What strategies resolve discrepancies between computational predictions and experimental results (e.g., unexpected stereochemistry)?
- Methodological Answer : Re-examine computational parameters (e.g., basis sets in DFT). Cross-validate with experimental techniques:
- Vibrational circular dichroism (VCD) for absolute configuration.
- Synchrotron XRD for high-resolution crystallography .
Q. Methodological Frameworks
Q. How to design a robust methodological framework for studying this compound’s degradation pathways?
- Methodological Answer : Adopt a tiered approach:
Lab-scale : Accelerated stability testing (pH, temperature stress).
Field studies : Environmental fate analysis (e.g., photolysis in aquatic systems).
Modeling : QSAR predicts ecotoxicity endpoints .
Q. Safety and Waste Management
Q. What protocols ensure safe handling and disposal of toxic byproducts during synthesis?
- Methodological Answer :
- Use closed-loop systems with scrubbers for volatile sulfur compounds.
- Partner with certified waste management firms for solvent recovery and heavy metal sequestration .
Q. Future Directions
Q. What emerging technologies could revolutionize research on this compound?
Properties
IUPAC Name |
1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-10-9-11(14-12(13-10)16-2)15-7-5-3-4-6-8-15/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWYKQQCAAGORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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